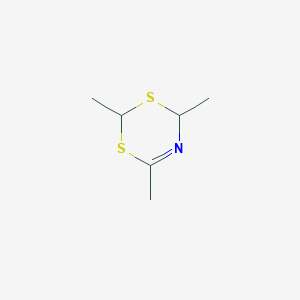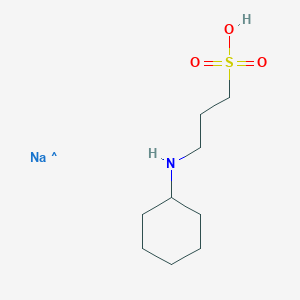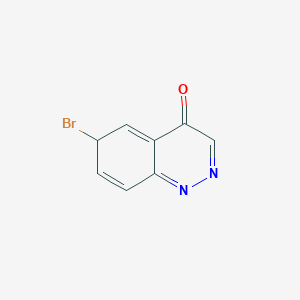
Fast green FCF (free acid)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fast Green FCF (free acid), also known as Food Green 3, FD&C Green No. 3, Green 1724, Solid Green FCF, and C.I. 42053, is a turquoise triarylmethane food dye. It is commonly used as a quantitative stain for histones at alkaline pH after acid extraction of DNA and as a protein stain in electrophoresis . Its E number is E143 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Fast Green FCF is synthesized through a series of chemical reactions involving aromatic compounds. The synthesis typically involves the reaction of ethyl- [4- [ [4- [ethyl- [ (3-sulfophenyl)methyl]amino]phenyl]- (4-hydroxy-2-sulfophenyl)methylidene]-1-cyclohexa-2,5-dienylidene]- [ (3-sulfophenyl)methyl]azanium with sodium salts .
Industrial Production Methods
In industrial settings, Fast Green FCF is produced by dissolving the powdered dye in a solution of glacial acetic acid and distilled water. The dye is remarkably well soluble in water but much less in alcoholic solutions .
Analyse Chemischer Reaktionen
Types of Reactions
Fast Green FCF undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the dye’s structure and color properties.
Substitution: Substitution reactions can occur, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride.
Nucleophiles: Such as sodium hydroxide and ammonia.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfonated aromatic compounds, while reduction can produce simpler aromatic amines .
Wissenschaftliche Forschungsanwendungen
Fast Green FCF has a wide range of scientific research applications, including:
Wirkmechanismus
Fast Green FCF exerts its effects through various molecular interactions. For instance, it inhibits α-synuclein aggregation by disrupting the α-synuclein pentamer and reducing the β-sheet content. This is achieved through electrostatic interactions, hydrogen bonds, and π–π interactions . The dye also binds to specific regions of α-synuclein, namely region I (Y39-K45) and region II (H50-Q62) .
Vergleich Mit ähnlichen Verbindungen
Fast Green FCF is often compared with other food dyes, such as:
- Brilliant Blue FCF (FD&C Blue 1)
- Indigotine (FD&C Blue 2)
- Sunset Yellow FCF (FD&C Yellow 6)
- Tartrazine (FD&C Yellow 5)
- Allura Red AC (FD&C Red 40)
- Erythrosine (FD&C Red 3)
Uniqueness
Fast Green FCF is unique due to its specific staining properties and its ability to inhibit α-synuclein aggregation, making it valuable in both scientific research and industrial applications .
Eigenschaften
Molekularformel |
C37H36N2O10S3 |
|---|---|
Molekulargewicht |
764.9 g/mol |
IUPAC-Name |
3-[[N-ethyl-4-[[4-[ethyl-[(3-sulfophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]-(4-hydroxy-2-sulfophenyl)methyl]anilino]methyl]benzenesulfonate |
InChI |
InChI=1S/C37H36N2O10S3/c1-3-38(24-26-7-5-9-33(21-26)50(41,42)43)30-15-11-28(12-16-30)37(35-20-19-32(40)23-36(35)52(47,48)49)29-13-17-31(18-14-29)39(4-2)25-27-8-6-10-34(22-27)51(44,45)46/h5-23H,3-4,24-25H2,1-2H3,(H3,41,42,43,44,45,46,47,48,49) |
InChI-Schlüssel |
VVJKKKDJADMKNM-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)O)C=C3)C5=C(C=C(C=C5)O)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 6-[[(1R,3aS,5aR,5bR,7aR,8R,9S,11aR,11bR,13aR,13bR)-9-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-8-(hydroxymethyl)-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]hexanoate](/img/structure/B12361574.png)
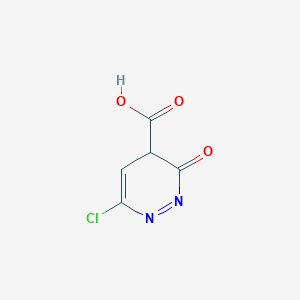
![[1-(Azanidylmethyl)cyclohexyl]methylazanide;platinum(4+);sulfate](/img/structure/B12361582.png)
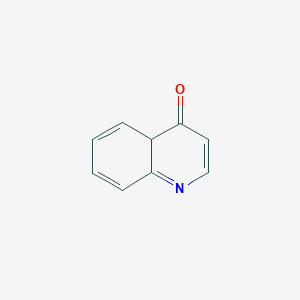
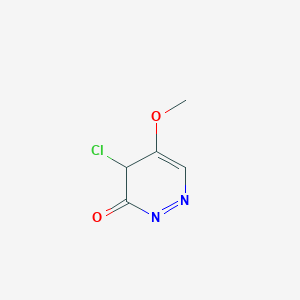
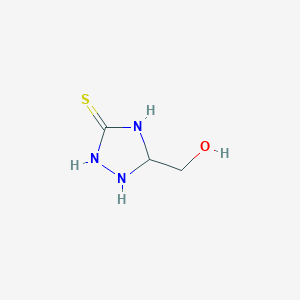
![2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]benzonitrile;benzoic acid](/img/structure/B12361624.png)


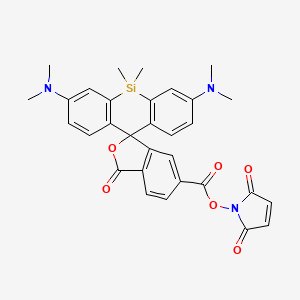
![tert-butyl (NE)-N-[3-(2-hydroxyethyl)-3H-pyridin-4-ylidene]carbamate](/img/structure/B12361657.png)
